molecular formula C7H7ClN2O3 B8804937 Methyl 6-chloro-4-methoxypyridazine-3-carboxylate

Methyl 6-chloro-4-methoxypyridazine-3-carboxylate

Cat. No. B8804937
M. Wt: 202.59 g/mol
InChI Key: DAOUKWLUPKHPFJ-UHFFFAOYSA-N
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Patent
US07122546B2

Procedure details

Sodium methoxide (25 wt % I methanol, 1.1 mL) is added to a stirred solution of 4,6-dichloro-pyridazine-3-carboxylic acid methyl ester (1.03 g, 5 mmol) in THF (25 mL) cooled to 0° C. The reaction mixture is stirred at room temperature overnight and then poured into 1N HCl (8 mL). The resulting solution is then neutralized by saturated NaHCO3. EtOAc (20 mL) is added and the layers are separated. The aqueous layer is extracted twice with EtOAc (20 mL) and the combined extracts are washed with brine (25 mL), dried (Na2SO4) and evaporated. The residue is then purified by flash column chromatography (silica gel, eluted with 2:1 Hexane:EtOAc) to give 6-chloro-4-methoxy-pyridazine-3-carboxylic acid methyl ester as a white solid.
Name
Sodium methoxide
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][O:5][C:6]([C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1Cl)=[O:7].Cl.[C:17]([O-])(O)=[O:18].[Na+]>C1COCC1.CCOC(C)=O>[CH3:4][O:5][C:6]([C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[O:18][CH3:17])=[O:7] |f:0.1,4.5|

Inputs

Step One
Name
Sodium methoxide
Quantity
1.1 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.03 g
Type
reactant
Smiles
COC(=O)C=1N=NC(=CC1Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with EtOAc (20 mL)
WASH
Type
WASH
Details
the combined extracts are washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is then purified by flash column chromatography (silica gel, eluted with 2:1 Hexane:EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1N=NC(=CC1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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